molecular formula C6H4ClN3 B1280614 1-Azido-2-chlorobenzene CAS No. 3296-07-9

1-Azido-2-chlorobenzene

Cat. No. B1280614
CAS RN: 3296-07-9
M. Wt: 153.57 g/mol
InChI Key: MHTPYRQIAMETSQ-UHFFFAOYSA-N
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Description

1-Azido-2-chlorobenzene is a compound with the molecular formula C6H4ClN3. It has a molecular weight of 153.57 g/mol . This compound is also known by other names such as o-Chlorphenylazid .


Physical And Chemical Properties Analysis

1-Azido-2-chlorobenzene has a molecular weight of 153.57 g/mol. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2. Its rotatable bond count is 1 .

Scientific Research Applications

General Use of 1-Azido-2-chlorobenzene

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 1-Azido-2-chlorobenzene is an organic compound used as a building block in organic synthesis . It’s a solution in tert-butyl methyl ether, and it’s often used in the preparation of other organic compounds .
  • Methods of Application : The specific methods of application can vary greatly depending on the desired synthesis. Generally, it would be used in a reaction with other organic compounds under controlled conditions .
  • Results or Outcomes : The outcomes also depend on the specific reactions it’s used in. In general, it allows for the synthesis of a wide range of organic compounds .

Use in the Synthesis of Various Heterocycles

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Organic azides such as 1-Azido-2-chlorobenzene have been used in the synthesis of various heterocycles . Heterocycles are cyclic compounds that have atoms of at least two different elements as members of its ring(s).
  • Methods of Application : The azide group in 1-Azido-2-chlorobenzene can undergo intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .
  • Results or Outcomes : This method has been used to synthesize various heterocycles from organic azides . The review also provides a report on the developed methods describing the synthesis of various heterocycles from organic azides .

Safety And Hazards

According to the safety data sheet, 1-Azido-2-chlorobenzene is a highly flammable liquid and vapor. It causes skin irritation and serious eye irritation. It also causes damage to organs through prolonged or repeated exposure .

Future Directions

Given the versatility of azides in chemical reactions, there is potential for further exploration and development of synthetic strategies to access aliphatic azides . This could lead to the creation of a wider range of nitrogen-based scaffolds for therapeutic drugs, biologically active compounds, and functional materials .

properties

IUPAC Name

1-azido-2-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-3-1-2-4-6(5)9-10-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTPYRQIAMETSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=[N+]=[N-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90464995
Record name 1-azido-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azido-2-chlorobenzene

CAS RN

3296-07-9
Record name 1-azido-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Azido-2-chlorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Chlorophenylhydrazine hydrochloride (1.0 g) suspended in 6.0 ml of diethyl ether was dropped into 5 ml of concentrated hydrochloric acid cooled at 0° C. After the reaction solution was stirred for 10 minutes, 462 mg of sodium nitrite dissolved in 2.0 ml of water was dropped into the reaction solution and the mixture was stirred for 2 hours together with raising the temperature up to room temperature. Water was added to the reaction solution, the mixture was extracted with ethyl acetate and the ethyl acetate layer washed with a saturated aqueous saline solution and dried over sodium sulfate. The solvent was evaporated in vacuo to give 506 mg of the title compound as a red oily crude product.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
462 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
BY Kara, B Kılbaş, H Göksu - New Journal of Chemistry, 2016 - pubs.rsc.org
… 1-azido-2-chlorobenzene (3) served as a substrate for the comparison test. Under the same reaction conditions, 1-azido-2-chlorobenzene (… the reduction of 1-azido-2-chlorobenzene (3) …
Number of citations: 15 pubs.rsc.org
B Kilbas, YE Yilmaz, S Ergen - Comptes Rendus Chimie, 2018 - Elsevier
… 1-azido-2-chlorobenzene served as a substrate for the comparison test. Under the same reaction conditions, 1-azido-2-chlorobenzene … of 1-azido-2-chlorobenzene to 2-chloroaniline. a …
Number of citations: 8 www.sciencedirect.com
B Kilbas, BY Kara - Catalysis Communications, 2019 - Elsevier
Graphene oxide-supported rhodium/platinum (Rh-Pt) nanoparticles (Rh-Pt@GO NPs) are a promising catalyst for the reduction of aryl azides to primary amines. Rh-Pt@GO NPs have …
Number of citations: 4 www.sciencedirect.com
F Sebest - 2018 - spiral.imperial.ac.uk
… Reaction of 1-azido-2-chlorobenzene with styrene and methyl vinyl ketone. ..... 197 Scheme 129. Preparation of 1,4,5-trisubstituted triazoles from azides and enol ethers. ............ …
Number of citations: 2 spiral.imperial.ac.uk
S Pan, Y Zhou, Q Wang, Y Wang, C Tian… - European journal of …, 2020 - Elsevier
… Following the general procedure, 2-hydroxy-1,4-naphoquinone and 1-azido-2-chlorobenzene provided the title compound as a brown powder in 55% yield. H NMR (400 MHz, DMSO‑d …
Number of citations: 23 www.sciencedirect.com
G Proietti, KJ Prathap, X Ye, RT Olsson, P Dinér - Synthesis, 2022 - thieme-connect.com
… 1-Azido-2-chlorobenzene (1p) was successfully reduced to the corresponding aniline when the reaction temperature was lowered to –20 C, and under these conditions the …
Number of citations: 4 www.thieme-connect.com
L Radtanajiravong - 2020 - spiral.imperial.ac.uk
… Reactions of 1-azido-2-chlorobenzene and diethyl vinyl … of 1-azido-2-chlorobenzene and 5,6-dihydro-2H-pyran-2-one. ........... 146 Table 23. Reaction of 1-azido-2-chlorobenzene and …
Number of citations: 2 spiral.imperial.ac.uk
AR da Silva, ACR da Silva, MRH Donza… - Medicinal Chemistry …, 2021 - Springer
According to the World Health Organization, snakebite envenoming is a neglected disease that affects around 5.4 million people worldwide each year. In Brazil, in 2019 there were …
Number of citations: 3 link.springer.com
S Zhou, H Liao, M Liu, G Feng, B Fu, R Li… - Bioorganic & Medicinal …, 2014 - Elsevier
A series of 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives possessing 1,2,3-triazole-4-carboxamide moiety were designed, synthesized and evaluated for their in vitro …
Number of citations: 71 www.sciencedirect.com
MR Aouad - Nucleosides, Nucleotides and Nucleic Acids, 2016 - Taylor & Francis
… Dimethyl acetylenedicarboxylate (2.13 g, 15 mmol) and 1-azido-2-chlorobenzene (3.06 g, 20 mmol) were heated to 80–90C for 2 minutes. The reaction mixture was cooled, and then, …
Number of citations: 33 www.tandfonline.com

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